Product packaging for Bistratamide H(Cat. No.:)

Bistratamide H

Cat. No.: B1248805
M. Wt: 544.7 g/mol
InChI Key: YGMRMAIELLDBHQ-BZSNNMDCSA-N
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Description

Significance of Marine Natural Products within Chemical Biology and Drug Discovery

The marine environment, covering over 70% of the Earth's surface, represents a vast and largely untapped reservoir of biodiversity. acs.org This biological diversity translates into an immense chemical diversity, with marine organisms producing a wide array of structurally unique and biologically active secondary metabolites. chimia.ch These marine natural products (MNPs) have become increasingly significant in the fields of chemical biology and drug discovery. vaia.com Their chemical structures are often complex and possess well-defined three-dimensional shapes, which have evolved to interact with specific biological targets. nih.gov This inherent bioactivity makes them ideal starting points for the development of new therapeutic agents. frontiersin.org

Historically, natural products have been a cornerstone of drug discovery, and marine-derived compounds represent a relatively new frontier in this endeavor. acs.org The exploration of marine organisms for bioactive compounds has been facilitated by advancements in sample collection, as well as spectrometric and separation techniques. frontiersin.org To date, tens of thousands of MNPs have been identified, with a significant number exhibiting potent cytotoxic and anticancer properties. acs.orgfrontiersin.org This is not surprising, given that many of these compounds likely serve as chemical defense mechanisms for their producing organisms. acs.org Beyond cancer, MNPs have shown promise in treating a range of other diseases, including those caused by drug-resistant bacteria, fungi, viruses, and parasites. frontiersin.org

Despite their potential, the development of MNPs into marketable drugs faces challenges, most notably the issue of supply. acs.org These compounds are often isolated in very small quantities from their natural sources. acs.org Total chemical synthesis and semisynthesis are crucial for overcoming this hurdle, allowing for the production of larger quantities of the natural product and the creation of analogues for structure-activity relationship studies. acs.orgchimia.ch The unique chemical scaffolds found in MNPs often occupy a chemical space not represented by synthetic compound libraries, highlighting their importance as lead structures for drug discovery. nih.gov

Overview of Azole-Containing Cyclic Peptides from Marine Invertebrates

Among the diverse classes of marine natural products, azole-containing cyclic peptides are a prominent and fascinating group. nih.gov These compounds are characterized by the presence of thiazole (B1198619), oxazole (B20620), and sometimes imidazole (B134444) heterocyclic rings incorporated into a cyclic peptide backbone. jst.go.jp They are frequently isolated from marine invertebrates, particularly ascidians (sea squirts) of the genus Lissoclinum and sponges of the genera Theonella and Calyx. nih.govrsc.orgmdpi.com It is widely believed that these cyclic peptides are not produced by the marine invertebrates themselves, but rather by symbiotic microorganisms, such as cyanobacteria, that live within them. nih.gov

The structures of these peptides are often cyclic, which confers a degree of conformational rigidity and can lead to higher receptor-binding affinities compared to their linear counterparts. encyclopedia.pub This structural feature, combined with the presence of the azole heterocycles, contributes to their diverse and potent biological activities. jst.go.jp Many azole-containing cyclic peptides exhibit significant cytotoxicity against various cancer cell lines, as well as antiviral, antibacterial, and antifungal properties. jst.go.jpencyclopedia.pub

A particularly interesting characteristic of many azole-based cyclic peptides is their ability to chelate metal ions. nih.gov The nitrogen and sulfur or oxygen atoms within the azole rings provide ideal coordination sites for metals like copper(II) and zinc(II). nih.govresearchgate.net This metal-binding capability is thought to be relevant to their biological function and may even play a role in their biosynthesis. nih.gov The unique structural motifs and potent bioactivities of azole-containing cyclic peptides have made them attractive targets for total synthesis and further biological investigation. mdpi.comnih.gov

Historical Context of Bistratamide H Discovery and its Structural Class

This compound belongs to the bistratamide family of modified cyclic hexapeptides. mdpi.com The bistratamides were first isolated from the marine ascidian Lissoclinum bistratum. oup.comacs.org The initial discovery included bistratamides C and D, and subsequent investigations of the same organism led to the isolation of six new analogues, bistratamides E through J, including this compound. acs.org

The bistratamides are part of the larger class of azole-containing cyclic peptides. jst.go.jp Structurally, this compound is a cyclic hexapeptide containing amino acid residues and heterocyclic moieties. mdpi.com Specifically, it is composed of three L-valine residues, two thiazole rings, and one methyloxazole ring. mdpi.com Its structure is closely related to other members of the bistratamide family, with variations in the types and arrangements of the heterocyclic rings and amino acid residues. For instance, Bistratamide G differs from this compound by having an oxazole ring in place of one of the thiazole rings. mdpi.com

The discovery of this compound and its congeners was significant as they exhibited moderate cytotoxic activity against the HCT-116 human colon tumor cell line. oup.comacs.org This finding further highlighted the potential of marine-derived cyclic peptides as a source of new anticancer agents. The interesting biological profile and complex chemical architecture of the bistratamides have spurred efforts in their total synthesis. oup.com The successful synthesis of this compound and other members of the family has not only confirmed their structures but also provided pathways for the creation of new analogues for further biological evaluation. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N6O4S2 B1248805 Bistratamide H

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32N6O4S2

Molecular Weight

544.7 g/mol

IUPAC Name

(4S,11S,18S)-7-methyl-4,11,18-tri(propan-2-yl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione

InChI

InChI=1S/C25H32N6O4S2/c1-10(2)16-23-31-19(13(7)35-23)22(34)30-18(12(5)6)25-27-15(9-37-25)21(33)29-17(11(3)4)24-26-14(8-36-24)20(32)28-16/h8-12,16-18H,1-7H3,(H,28,32)(H,29,33)(H,30,34)/t16-,17-,18-/m0/s1

InChI Key

YGMRMAIELLDBHQ-BZSNNMDCSA-N

Isomeric SMILES

CC1=C2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)C(C)C)C(C)C

Canonical SMILES

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C

Synonyms

bistratamide H

Origin of Product

United States

Ecological Origin and Isolation of Bistratamide H

Natural Source Organism: Lissoclinum bistratum and Related Ascidians

Bistratamide H is naturally produced by the colonial tunicate, or sea squirt, Lissoclinum bistratum. rsc.orgresearchgate.net Tunicates of the genus Lissoclinum are known to be a prolific source of diverse cyclic peptides, many of which feature modified amino acid residues like thiazole (B1198619), oxazole (B20620), thiazoline (B8809763), or oxazoline (B21484) rings. mdpi.com Lissoclinum bistratum is an aplousobranch ascidian, a type of marine invertebrate animal that lives in colonies. google.com These organisms are filter feeders, drawing in water to extract nutrients. rsc.org

Specimens of Lissoclinum bistratum from which this compound and its analogues have been isolated have been collected from various marine environments, including the Great Barrier Reef in Australia and waters around the Philippines. acs.orgacs.org The discovery of different bistratamides, such as Bistratamides A and B from a Great Barrier Reef specimen and Bistratamides C and D from a Philippine specimen, highlights the chemical diversity that can exist within the same species from different geographical locations. acs.org Other related compounds, including Bistratamides E, F, G, I, and J, were also isolated from a Philippine specimen of Lissoclinum bistratum. acs.orgacs.org

Table 1: Examples of Bistratamide Compounds Isolated from Lissoclinum bistratum
Compound NameMolecular Weight (g/mol)Key Structural FeaturesGeographic Origin of Source Organism
Bistratamide A570.71 Oxazole, 2 ThiazolinesGreat Barrier Reef, Australia
Bistratamide B568.71 Oxazole, 1 Thiazoline, 1 ThiazoleGreat Barrier Reef, Australia
Bistratamide C503.61 Oxazole, 2 ThiazolinesNorthern Philippines
Bistratamide D530.61 Oxazole, 1 Thiazoline, 1 ThiazoleNorthern Philippines
This compound544.71 Oxazole, 2 ThiazolesNorthern Philippines

This table summarizes a selection of bistratamide compounds, including this compound, that have been isolated from the marine ascidian Lissoclinum bistratum, showcasing the structural variations and the locations from which they were sourced. acs.orgnih.gov

Considerations of Symbiotic Microbial Contributions to this compound Production

There is a strong and widely supported hypothesis that the true producers of bistratamides are not the ascidians themselves, but rather symbiotic microorganisms residing within them. mdpi.comnih.gov Ascidians are known to host a diverse array of microbes, and these symbionts are believed to be responsible for the biosynthesis of many secondary metabolites attributed to the host. nih.govseejph.com

For the Lissoclinum genus, the primary candidate for this symbiotic production is the cyanobacterium Prochloron sp. mdpi.comrsc.orgnih.gov Ascidians in the family Didemnidae, which includes Lissoclinum, frequently contain Prochloron didemni as a photosynthetic symbiont. rsc.org This cyanobacterium is thought to produce cyclic peptides as secondary metabolites. mdpi.comnih.gov This theory is substantiated by several key observations:

Structural Similarity: Cyclic peptides with similar structures, containing thiazole and oxazole rings, have been isolated from various free-living and symbiotic cyanobacteria. mdpi.comnih.gov For instance, westiellamide, a compound isolated from the terrestrial cyanobacterium Westiellopsis prolifica, was also found in L. bistratum. acs.org

Confirmed Biosynthesis in Related Systems: The biosynthesis of patellamides, another family of cyclic peptides structurally similar to bistratamides, has been definitively traced to the symbiotic Prochloron in the ascidian Lissoclinum patella. mdpi.comrsc.org This confirmation lends significant weight to the hypothesis that Prochloron is also the biosynthetic origin of the bistratamides in L. bistratum. mdpi.com

Ecological Role: The production of these potent secondary metabolites is thought to be a form of chemical defense for the host ascidian, which lacks a sophisticated immune system. google.comnih.gov

While the direct biosynthetic pathway for this compound within a symbiont has not been definitively proven, the collective evidence strongly suggests a microbial origin. acs.org

Methodological Approaches to the Isolation of this compound from Biological Extracts

The isolation of this compound from the crude biological material of Lissoclinum bistratum is a meticulous process involving extraction and multi-step purification. The general procedure relies on chromatographic techniques to separate the complex mixture of metabolites present in the ascidian.

The process for isolating this compound, along with its co-occurring analogues Bistratamides E, F, G, I, and J, from a specimen collected in the Philippines involved the following key steps: acs.org

Extraction: The collected ascidian specimen is first subjected to extraction with an organic solvent. A common method involves using a mixture of methanol (B129727) and a less polar solvent like dichloromethane (B109758) or toluene. google.comacs.orgseejph.com For the Philippine specimen, a methanolic extract was prepared. acs.org

Solvent Partitioning: The initial crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity. The methanolic extract was concentrated, and the residue was partitioned. The ethyl acetate-soluble portion, which showed cytotoxic activity and contained the compounds of interest, was selected for further purification. acs.org

Column Chromatography: The active fraction is then subjected to column chromatography. In this case, silica (B1680970) gel was used as the stationary phase. This step separates the compounds into various fractions based on their affinity for the silica gel. acs.org

High-Performance Liquid Chromatography (HPLC): The fractions containing the target compounds are further purified using reversed-phase HPLC. This high-resolution technique is essential for separating the structurally similar bistratamides from one another. acs.org This final step yielded pure this compound as a waxy solid. acs.org

Table 2: General Workflow for the Isolation of this compound
StepMethodPurpose
1. CollectionManual collection (e.g., via SCUBA)Obtain the source organism, Lissoclinum bistratum. acs.org
2. ExtractionSoaking in methanolTo create a crude extract of all soluble metabolites from the organism's tissues. acs.org
3. PartitioningSeparation into an ethyl acetate-soluble fractionTo create a partially purified, active fraction and remove highly polar/non-polar impurities. acs.org
4. FractionationSilica gel column chromatographyTo separate the extract into multiple fractions based on polarity. acs.org
5. Final PurificationReversed-phase High-Performance Liquid Chromatography (HPLC)To isolate individual, pure compounds like this compound from the active fractions. acs.org

This table outlines the typical laboratory procedure used to isolate this compound from its natural ascidian source.

The structure of the isolated this compound was ultimately determined through the interpretation of spectral data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.org

Structural Elucidation and Stereochemical Characterization of Bistratamide H

Macroscopic Structural Features: Classification as a Cyclic Hexapeptide

Bistratamide H is classified as a homodetic cyclic hexapeptide. ebi.ac.uk This classification indicates that it is a macrocycle composed of six amino acid residues linked together in a ring exclusively through peptide (amide) bonds. These compounds are natural products, having been isolated from the marine ascidian Lissoclinum bistratum. mdpi.commdpi.com The cyclic nature of the peptide backbone imposes significant conformational constraints on the molecule, which is often a key factor in its biological activity. nih.gov

Identification of Core Amino Acid Residues and Unique Heterocyclic Moieties

The structure of this compound is distinguished by the presence of both standard amino acid residues and complex heterocyclic systems. mdpi.com Detailed analysis has shown that the peptide backbone is composed of three L-valine residues. mdpi.com

A defining characteristic of the bistratamide family, including this compound, is the post-translational modification of some amino acid residues to form oxazole (B20620) and thiazole (B1198619) rings. In this compound, the structure incorporates two thiazole rings and one methyloxazole ring. mdpi.com It is understood that these heterocyclic moieties are biosynthetically derived from amino acids such as cysteine and serine/threonine. This compound is specifically noted to contain two valine-derived thiazole (Val-Tzl) residues. mdpi.com Its structure is closely related to that of Bistratamide G, which is considered an O-isostere of this compound, further clarifying the specific arrangement of these heterocyclic components. researchgate.net

Application of Advanced Spectroscopic Techniques for Planar Structure Determination

The determination of the planar structure of this compound, which describes the sequence of atoms and bonds without regard to their three-dimensional arrangement, was accomplished through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. mdpi.comresearchgate.net

NMR spectroscopy was fundamental in piecing together the molecular framework of this compound.

1D NMR: One-dimensional ¹H and ¹³C NMR spectra provided the initial inventory of atoms within the molecule. For instance, analysis of the ¹H NMR spectrum, by identifying the number of amide NH signals versus the number of aromatic protons, suggested the presence of several cyclically-modified amino acids (the heterocycles). nih.govmdpi.com The chemical shifts in the ¹³C NMR spectrum helped to confirm the presence of carbonyl groups and carbons associated with the oxazole and thiazole rings. nih.govmdpi.com

2D NMR: A suite of two-dimensional NMR experiments was crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments were used to identify the spin systems of the individual amino acid residues, such as the three distinct L-valine units. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlated each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) was arguably the most critical experiment for sequencing the macrocycle. It reveals correlations between protons and carbons that are two or three bonds away, thereby establishing the peptide bond linkages between adjacent amino acid residues and connecting them to the heterocyclic systems. researchgate.net

The comprehensive analysis of these NMR datasets allowed for the complete assembly of the planar structure of this compound.

NMR Technique Purpose in this compound Structural Elucidation
¹H NMR Identifies proton types (e.g., amide, alpha-proton, side-chain, aromatic).
¹³C NMR Identifies carbon types (e.g., carbonyl, alpha-carbon, heterocyclic).
COSY/TOCSY Establishes proton-proton correlations within each amino acid residue.
HSQC Correlates protons to their directly bonded carbons.
HMBC Shows long-range (2-3 bond) proton-carbon correlations to sequence the peptide.

Mass spectrometry provided complementary information essential for the structural elucidation.

High-Resolution Mass Spectrometry (HRMS): Techniques such as High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOFMS) were used to determine the precise molecular weight of this compound. nih.gov This, in turn, yielded an unambiguous molecular formula, which is critical for confirming the types and numbers of atoms present and for calculating the degrees of unsaturation, supporting the cyclic structure with its multiple rings. nih.govmdpi.com

Fragmentation Analysis: While not extensively detailed in all literature for this compound specifically, tandem mass spectrometry (MS/MS) is a common technique used on related peptides. This method involves the fragmentation of the parent ion, and the resulting fragment ions can provide evidence confirming the amino acid sequence and the identity of the constituent residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Determination of Absolute Stereochemistry of Constituent Amino Acids

While NMR and MS can define the planar structure, they cannot typically determine the absolute stereochemistry (the D or L configuration) of the chiral centers in the amino acids. For this compound, this was achieved through chemical degradation followed by chiral analysis. researchgate.net

The established method involves a multi-step process:

Ozonolysis: The intact cyclic peptide is treated with ozone. This step cleaves the oxazole and thiazole rings, a necessary step to liberate the precursor amino acid fragments. nih.govresearchgate.net

Acid-Catalyzed Hydrolysis: The product from ozonolysis is then subjected to strong acid hydrolysis (e.g., using 6N HCl), which breaks all the amide bonds and releases the individual constituent amino acids. nih.govresearchgate.net

Chiral Derivatization (Marfey's Method): The resulting amino acid hydrolysate is reacted with a chiral derivatizing agent, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or L-FDAA). nih.gov This reaction creates diastereomeric adducts, which, unlike enantiomers, have different physical properties.

Chromatographic Analysis: The diastereomeric derivatives are then analyzed, typically by reverse-phase High-Performance Liquid Chromatography (HPLC). nih.gov By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration of each amino acid in this compound can be unequivocally assigned. nih.gov

Through this analytical sequence, the three valine residues in this compound were all determined to possess the L-configuration. mdpi.com All naturally occurring proteins in living organisms are composed of L-amino acids. libretexts.org

Biosynthetic Pathways and Precursors of Bistratamide H

Hypothesized Biogenesis: Ribosomal and Non-Ribosomal Peptide Synthase Systems

The biogenesis of Bistratamide H is a prime example of a Ribosomally synthesized and Post-translationally modified Peptide (RiPP) pathway. nih.govasm.org This process begins not with large, multi-domain enzymes typical of Non-Ribosomal Peptide Synthase (NRPS) systems, but with the ribosomal synthesis of a precursor peptide. nih.govbeilstein-journals.org This precursor peptide, encoded by a specific gene (often denoted as the 'E' gene in cyanobactin gene clusters), contains a core sequence of amino acids that will ultimately form the final this compound structure. asm.orgmdpi.com This core is flanked by N-terminal leader and C-terminal follower sequences, which are crucial for guiding the subsequent enzymatic modifications. mdpi.com

While the peptide backbone is assembled by the ribosome, the extensive modifications, particularly the formation of heterocyclic rings, are carried out by a dedicated suite of enzymes. nih.govrsc.org These enzymes recognize the leader sequence of the precursor peptide, which acts as a targeting signal, ensuring that modifications occur only on the core peptide. mdpi.com After modifications are complete, proteases cleave off the leader and follower sequences and catalyze the head-to-tail cyclization of the core peptide to yield the mature macrocycle. nih.gov

Enzymatic Processes Involved in Heterocycle Formation (Oxazole and Thiazole (B1198619) Rings)

The characteristic oxazole (B20620) and thiazole heterocycles of this compound are derived from serine/threonine and cysteine residues within the precursor peptide's core sequence. beilstein-journals.orgbiorxiv.org This transformation is a hallmark of cyanobactin biosynthesis and is accomplished by a pair of enzymes working in concert: a cyclodehydratase and a dehydrogenase. nih.govrsc.org

The general mechanism proceeds as follows:

Cyclodehydration : An ATP-dependent cyclodehydratase (often the 'D' gene product in the biosynthetic cluster) catalyzes the intramolecular cyclization of a cysteine or serine/threonine residue. nih.govrsc.org This forms a five-membered thiazoline (B8809763) or oxazoline (B21484) ring, respectively.

Oxidation : A flavin mononucleotide (FMN)-dependent dehydrogenase (the 'B' gene product) then oxidizes the newly formed thiazoline or oxazoline ring to the fully aromatic thiazole or oxazole. mdpi.combiorxiv.org

This two-step enzymatic cascade is highly efficient and specific, leading to the precise installation of heterocycles as dictated by the precursor peptide sequence. nih.gov For this compound, which contains one oxazole and two thiazole rings, this process occurs at specific valine-threonine-valine-cysteine-valine-cysteine (VTVCVC) core peptide sequences. nih.govresearchgate.net

Role of Microbial Symbiosis in the Biosynthesis of this compound

This compound is isolated from the marine ascidian (sea squirt) Lissoclinum bistratum. mdpi.comresearchgate.netrsc.org However, the ascidian itself is not the producer of this complex molecule. Instead, the biosynthesis is attributed to its obligate cyanobacterial symbiont, Prochloron sp. researchgate.netuni-heidelberg.demdpi.com This symbiotic relationship is a common strategy in marine ecosystems for the production of potent secondary metabolites.

The ascidian provides a protected and stable environment for the cyanobacterium, while the Prochloron symbiont produces a vast arsenal (B13267) of bioactive compounds, including the bistratamides. uni-heidelberg.demdpi.com These compounds may serve a defensive role for the host organism. Genomic analysis of Prochloron has revealed the presence of biosynthetic gene clusters (BGCs), such as the 'bis' cluster, that encode all the necessary enzymatic machinery for producing bistratamides. asm.org The expression of these gene clusters in heterologous hosts like E. coli has confirmed that the cyanobacterial genes are solely responsible for the production of these peptides. nih.gov

Comparative Analysis with Biosynthetic Pathways of Related Cyanobactins

The biosynthetic pathway for this compound shares a conserved architecture with those of other well-known cyanobactins, such as the patellamides and trunkamides, which are also produced by Prochloron symbionts. nih.govrsc.orgacs.org These pathways are all encoded by compact gene clusters (typically 8-12 kb) that contain a common set of core genes. nih.govmdpi.com

Key similarities in cyanobactin biosynthetic gene clusters include:

Precursor Peptide (Gene E): A gene encoding a precursor peptide with a recognizable leader sequence and one or more core peptide sequences. asm.orgmdpi.com

Proteases (Genes A and G): Genes for proteases that recognize the leader sequence, cleave the modified core peptide, and catalyze macrocyclization. mdpi.com

Heterocycle-Forming Enzymes (Genes D and B): Genes for the cyclodehydratase and dehydrogenase responsible for azole/azoline formation. biorxiv.org

Despite this conserved framework, the diversity within the cyanobactin family arises from variations in the precursor peptide's core amino acid sequence and the substrate tolerance of the modifying enzymes. asm.org For example, the patellamide pathway produces octapeptides, while the bistratamide pathway produces hexapeptides. nih.govresearchgate.net Furthermore, some pathways, like that for patellins, involve prenylation rather than heterocyclization of certain residues. researchgate.net Comparative analysis of these gene clusters, such as the pat, tru, and bis clusters, provides a clear view of how subtle genetic changes can lead to significant structural diversification in the final natural products. asm.orgresearchgate.net

Chemical Synthesis of Bistratamide H and Its Structural Analogues

Total Synthesis Strategies for Bistratamide H

The total synthesis of this compound has been approached through several distinct strategies, primarily revolving around the assembly of its constituent heterocyclic and standard amino acid residues followed by a final macrocyclization step. Two predominant strategies are the linear, stepwise elongation of the peptide chain and the more convergent fragment condensation approach.

One of the earliest and most direct approaches is the stepwise elongation method. oup.com This strategy involves the sequential coupling of amino acid and heterocyclic building blocks to construct the linear hexapeptide precursor. While conceptually straightforward, this method can be lengthy and may present challenges in purification and yield, especially as the peptide chain grows.

A more convergent strategy involves the synthesis of larger peptide fragments, often referred to as "left-half" and "right-half" components, which are then coupled to form the linear precursor. For instance, a synthesis of this compound and its relatives, Bistratamide J and E, utilized this approach. oup.comoup.com The left-half component was a thiazole-containing dipeptide, while the right-half was a different peptide fragment. These were coupled via a Hantzsch thiazole (B1198619) synthesis to create the linear precursor for Bistratamide J, which was then converted to this compound. oup.com

Another innovative approach has been the use of fluorous-phase synthesis. researchgate.netacs.org This strategy employs a fluorous protecting group, such as the 2-(tris(perfluorodecyl)silyl)ethoxycarbonyl (FTeoc) group, to facilitate the purification of synthetic intermediates. researchgate.net The fluorous-tagged intermediates can be easily separated from non-fluorous reagents and byproducts by fluorous solid-phase extraction or liquid-liquid extraction, streamlining the synthesis and improving efficiency. researchgate.net This method was successfully applied to an expeditious synthesis of this compound. researchgate.netacs.org

Synthetic Strategy Key Features Reference(s)
Linear Stepwise Elongation Sequential addition of amino acid/heterocycle units. oup.com
Convergent Fragment Condensation Synthesis and coupling of large "left-half" and "right-half" fragments. Often utilizes a key heterocycle formation reaction for fragment coupling. oup.comoup.com
Fluorous-Phase Synthesis Employs a fluorous protecting group (e.g., FTeoc) to simplify purification of intermediates via fluorous extraction. researchgate.netacs.org
Convergent Heterocycle Coupling Coupling of pre-formed heterocyclic amino acid fragments to rapidly assemble the core structure. nih.gov

Methodologies for the Construction of Heterocyclic Amino Acid Building Blocks

The core of any this compound synthesis lies in the efficient and stereocontrolled construction of its constituent heterocyclic amino acids: two thiazoles and one oxazole (B20620) embedded within a peptide framework derived from valine residues. mdpi.com

The formation of the thiazole rings is a critical step. The Hantzsch thiazole synthesis and its modified versions are frequently employed for this purpose. uq.edu.auoup.comresearchgate.net This reaction typically involves the condensation of a thioamide with an α-haloketone. In the context of this compound synthesis, a common approach is the reaction between a peptide-derived thioamide and a bromopyruvate derivative to form the thiazole ring. oup.comoup.com For example, a linear peptide precursor containing a thioamide can be reacted with a separate fragment containing a 3-bromo-2-oxopropanoyl group to forge the thiazole linkage. oup.com An alternative method for generating the required thioamide is the thionation of a corresponding peptide amide using Lawesson's reagent. researchgate.net

The synthesis of oxazole-containing amino acids can be achieved through several methods. One common route involves the cyclodehydration of a serine or threonine residue. mdpi.combeilstein-journals.org More direct synthetic methods often build the oxazole ring from acyclic precursors. For example, the reaction of a propargyl alcohol with N-bromosuccinimide followed by treatment with an amide can yield the oxazole ring. In the synthesis of this compound, pre-formed oxazole amino acid building blocks are often prepared and then coupled into the peptide chain. nih.gov

The stereochemical integrity of the chiral centers in the amino acid precursors must be maintained throughout the synthesis of these heterocyclic building blocks. This is a significant consideration, as the conditions for heterocycle formation can sometimes lead to racemization. researchgate.net Therefore, methods that proceed under mild conditions and preserve the optical purity of the starting materials are highly valued. uq.edu.auresearchgate.net

Development of Cyclization Protocols for the Peptide Backbone of this compound

The final and often most challenging step in the total synthesis of this compound is the macrocyclization of the linear peptide precursor. This intramolecular reaction must be performed under conditions that favor cyclization over intermolecular polymerization. The principle of high dilution is universally applied, where the linear precursor is added slowly to a large volume of solvent to ensure that the concentration of the substrate remains low, thus minimizing side reactions. oup.com

The choice of coupling reagent is critical for an efficient macrolactamization. A variety of peptide coupling reagents have been successfully used for the synthesis of bistratamides and related cyclic peptides. For the synthesis of a precursor to this compound, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) was used as the condensing agent in a solution of DMF and CH2Cl2, achieving a 72% yield for the cyclization step. oup.comoup.com In the synthesis of the related Bistratamide D, the coupling reagent O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) was employed for the macrocyclization. nih.gov Another reagent used in the synthesis of related cyclic peptides is pentafluorophenyl diphenylphosphinate (B8688654) (FDPP). nih.gov

The site of cyclization within the linear precursor is also a key strategic decision. The bond is typically formed between the C-terminus and N-terminus of the linear hexapeptide. The specific amino acid residues involved in the final coupling can influence the efficiency of the cyclization, as the conformation of the linear precursor plays a significant role in pre-organizing the molecule for ring closure. acs.org

Coupling Reagent Abbreviation Notes Reference(s)
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphateBOPUsed successfully for a Bistratamide J precursor under high dilution. oup.comoup.com
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUEffective for the macrocyclization of the related Bistratamide D. nih.gov
Pentafluorophenyl diphenylphosphinateFDPPUsed for the synthesis of libraries of azole-based cyclic peptides and related natural products. nih.gov

Synthesis of this compound Analogues for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are crucial for understanding the pharmacophore of a bioactive natural product and for designing more potent or selective analogues. mdpi.com For this compound, the synthesis of analogues allows for the investigation of the role of each structural component—the individual heterocyclic rings, the amino acid side chains, and the macrocycle's conformation—in its biological activity. acs.org

The synthesis of other naturally occurring bistratamides, such as E, G, and J, provides a direct entry into SAR studies. For example, Bistratamide G differs from H by having one oxazole and one thiazole, rather than two thiazoles. mdpi.com Synthetic routes have been developed that allow for the selective formation of these different heterocycles, enabling a comparative study of their biological effects. researchgate.net The conversion of Bistratamide J into this compound has also been reported, showcasing the chemical relationships within the family. oup.com

Synthetic chemists can introduce non-natural modifications to create a library of analogues. This can involve:

Altering the Heterocycles: Replacing the thiazole or oxazole rings with other heterocycles like imidazole (B134444) or oxazoline (B21484). nih.gov The synthesis of libraries of cyclic peptides containing various combinations of these rings has been a key strategy. acs.orgnih.gov

Modifying Amino Acid Residues: Substituting the valine residues with other amino acids (e.g., alanine, isoleucine) to probe the importance of the side chains for biological activity. mdpi.com

Changing Stereochemistry: Synthesizing stereoisomers of this compound to determine the required absolute configuration at each chiral center for activity. Epimerization at centers adjacent to the heterocycles is a known phenomenon in related natural products, making this an important area of investigation. researchgate.net

These synthetic efforts provide essential tools for medicinal chemistry programs aimed at optimizing the therapeutic potential of the bistratamide scaffold. nii.ac.jp

Challenges and Innovations in the Synthetic Accessibility of this compound

The synthesis of this compound is fraught with challenges that have spurred significant chemical innovation. A primary difficulty is the construction of the strained and electron-rich heterocyclic systems without compromising the stereochemical integrity of the adjacent amino acid residues. acs.org The conditions required for heterocycle formation, such as dehydration or oxidation, can be harsh and lead to side reactions or racemization. researchgate.net

Macrocyclization presents another major hurdle. Achieving high yields in this step requires overcoming the entropic penalty of ring formation and avoiding oligomerization. This has led to the exploration of various coupling reagents and reaction conditions to find the optimal protocol for macrolactamization. oup.comacs.org

The introduction of fluorous chemistry represents another key innovation. By tagging the peptide with a fluorous protecting group, the purification process is greatly simplified, avoiding the need for tedious chromatography at multiple steps. researchgate.netacs.org This "fluorous-tag" approach has enabled a more expeditious and scalable synthesis of this compound. acs.org

Furthermore, the development of novel reagents and methods for heterocycle synthesis continues to improve accessibility. For instance, the use of the Burgess reagent for simultaneous oxazoline and thiazoline (B8809763) formation, and subsequent interconversion, has provided new strategic possibilities for assembling related complex cyclic peptides. acs.org These ongoing innovations are critical for facilitating the synthesis of this compound and its analogues for further biological evaluation.

Biological Activities and Mechanistic Investigations of Bistratamide H

In Vitro Cytotoxicity Profiles in Established Cancer Cell Lines

The primary biological activity reported for Bistratamide H is its cytotoxicity against cancer cells. Investigations have demonstrated its ability to inhibit the growth of specific human cancer cell lines. Notably, this compound has shown moderate cytotoxic activity against the HCT-116 human colon tumor cell line. encyclopedia.pubmdpi.com

Detailed findings from these studies are summarized in the table below.

CompoundCell LineActivity MetricValueReference
This compoundHCT-116 (Human Colon Tumor)Cytotoxicity1.7 µg/mL encyclopedia.pub

This table is interactive. Click on the headers to sort the data.

Exploration of Potential Molecular Targets and Cellular Pathways

The precise molecular targets of this compound are not yet fully elucidated, but research on the broader class of azole-containing cyclic peptides provides significant insights into its potential mechanisms of action. The biological activities of these compounds are often attributed to the unique conformational constraints imposed by the heterocyclic rings. mdpi.comnih.gov

A prominent hypothesis for the mechanism of action of bistratamides is their ability to chelate metal ions. mdpi.comnih.gov Azole-based cyclic peptides found in ascidians of the genus Lissoclinum exhibit a high propensity for binding metal ions. mdpi.com This is biologically relevant as marine environments can have low levels of essential metals, suggesting that organisms may produce such secondary metabolites to acquire and manage these ions. mdpi.com The concentration of metal ions like Cu²⁺ and Zn²⁺ can be significantly higher in ascidian cells than in the surrounding seawater. nih.gov

While direct studies on this compound are limited, research on the related Bistratamide K has shown a clear interaction with zinc (II) ions, monitored by NMR spectroscopy. mdpi.comnih.govresearchgate.net These findings support the proposal that these peptides are biosynthesized for the purpose of metal ion binding, a function that could be directly linked to their cytotoxic effects by disrupting cellular metal homeostasis. mdpi.comnih.gov

Another potential mechanism of action for the bistratamide class is interaction with macromolecules, such as DNA. mdpi.comnih.gov The planar, electron-rich heterocyclic systems within the peptide structure may facilitate intercalation into the DNA helix. mdpi.commdpi.com The presence of oxazole (B20620) and thiazole (B1198619) moieties is thought to confer stability and a specific electronic distribution that enables peptide-DNA/RNA interactions. mdpi.com While this is a plausible mechanism contributing to the observed cytotoxicity, direct experimental evidence of this compound binding to or intercalating with DNA has not been definitively reported.

To explore the mechanism of cytotoxicity further, some bistratamide congeners have been tested for their ability to inhibit key cellular enzymes involved in cancer cell proliferation. For instance, Bistratamides M and N were evaluated for their inhibitory activity against human topoisomerase I, an enzyme critical for DNA replication and repair. mdpi.com The study found that neither compound showed any significant inhibition, even at concentrations up to 100 μM. mdpi.com Specific enzyme inhibition assays for this compound have not been detailed in the available literature, indicating an area for future investigation.

Investigation of Macromolecular Interactions (e.g., DNA)

Cellular Mechanisms of Action Leading to Growth Inhibition

The growth inhibition observed in cancer cell lines treated with this compound is the cumulative result of its molecular interactions. Based on studies of the bistratamide class, the cellular mechanism likely involves a multi-faceted process rather than a single target. The potential disruption of metal ion balance through chelation and possible interference with DNA structure or function are the leading hypotheses. mdpi.comnih.gov These actions could trigger downstream cellular stress pathways, leading to cell cycle arrest and ultimately, cell death. However, without more direct experimental data on this compound, the precise sequence of cellular events remains an area of active research.

Comparative Biological Activities among this compound, Congeners, and Other Azole-Peptides

The bistratamide family comprises several related structures, and comparing their activities provides valuable structure-activity relationship (SAR) insights. This compound contains three L-valine residues, two thiazole rings, and one oxazole ring. mdpi.comnih.gov

This compound vs. Bistratamide G: A close structural analog, Bistratamide G, also contains three L-valine residues but differs in its heterocyclic composition, featuring two oxazole rings and only one thiazole ring. nih.govnih.gov Both compounds were reported to have moderate cytotoxicity against the HCT-116 cell line. mdpi.com Some studies suggest that cyclic peptides with two thiazole rings display higher activity than those with one thiazole and one oxazole, which would imply this compound may be more potent than Bistratamide G, although direct comparative data is needed for confirmation. mdpi-res.commdpi.com

This compound vs. Other Congeners:

Bistratamides C and D also possess a thiazole ring, but differ in their amino acid composition. mdpi.com

Bistratamides M and N are oxazole-thiazole containing cyclic hexapeptides that displayed moderate cytotoxicity against a panel of four human tumor cell lines: A-549 (lung), HT-29 (colon), MDA-MB-231 (breast), and PSN1 (pancreas), with GI₅₀ values in the micromolar range. nih.govmdpi.com

Bistratamides A and B showed activity against MRC5CV1 human fibroblasts and T24 bladder carcinoma cells. mdpi.comnih.gov

Bistratamide I is another congener containing three L-valine residues but is distinguished by the presence of a threonine unit. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies Delineating Key Pharmacophores

Structure-activity relationship (SAR) studies on bistratamides, including this compound, have been instrumental in identifying the key molecular features, or pharmacophores, responsible for their biological activities, particularly their cytotoxicity. These investigations primarily focus on the nature and arrangement of the heterocyclic rings and the constituent amino acid residues within the macrocyclic structure.

This compound is a cyclic hexapeptide that contains three L-valine residues. nih.gov Its structure is distinguished by the presence of two thiazole rings, each formed from a valine precursor, resulting in two valyl-thiazole (Val-Tzl) units. researchgate.net The heterocyclic thiazole rings are considered crucial pharmacophores. mdpi-res.comsemanticscholar.orgresearchgate.net

A significant finding in the SAR of this compound family is that the type and number of heterocyclic rings profoundly influence cytotoxic potency. mdpi-res.com Comparative studies between different bistratamides have revealed that compounds containing two thiazole rings tend to exhibit greater cytotoxic activity than those possessing one thiazole and one oxazole ring. mdpi-res.comsemanticscholar.orgmdpi.com this compound, with its two thiazole rings, is reported to have cytotoxic activity against the HCT-116 human colon tumor cell line with an IC50 value of 1.7 µg/mL. encyclopedia.pub This is in contrast to related compounds like Bistratamide G, which differs by having one oxazole ring in place of a second thiazole ring and shows weaker to moderate cytotoxicity. nih.govmdpi.com

The key pharmacophoric elements of this compound can be summarized as:

The bis-thiazole motif: The presence of two thiazole rings is a primary determinant of its potent cytotoxicity compared to analogs with mixed oxazole-thiazole systems. mdpi-res.comsemanticscholar.org

The cyclic hexapeptide core: The 18-membered macrocycle provides a rigid scaffold essential for its bioactivity. semanticscholar.orgnih.gov

The table below summarizes the structural differences and reported cytotoxic activities of this compound and its close analog, Bistratamide G, highlighting the significance of the bis-thiazole feature.

CompoundKey Heterocyclic FeaturesAmino Acid ResiduesReported Cytotoxicity (HCT-116 cell line)
This compoundTwo Thiazole Rings nih.govresearchgate.netThree Valine Residues nih.govIC50 = 1.7 µg/mL encyclopedia.pub
Bistratamide GOne Thiazole Ring, One Oxazole Ring nih.govThree Valine Residues nih.govWeak to Moderate Activity nih.govmdpi.com

Advanced Research Avenues and Prospects for Bistratamide H

Unveiling Novel Molecular Targets and Signaling Cascade Modulations

The primary bioactivity associated with Bistratamide H is its cytotoxicity against various human tumor cell lines. nih.govresearchgate.netresearchgate.netnih.gov Research has documented its moderate inhibitory effects, providing a foundation for deeper investigations into its mechanism of action. For instance, studies have shown activity against the HCT-116 human colon tumor cell line. nih.gov Further research has expanded the profile of related bistratamides, showing cytotoxicity against lung carcinoma (A-549), breast adenocarcinoma (MDA-MB-231), colorectal carcinoma (HT-29), and pancreatic carcinoma (PSN1) cells. nih.govmdpi.com

While the precise molecular targets of this compound remain to be definitively identified, several hypotheses guide current research. One promising avenue is its potential role as a metal ion chelator. The structure of this compound, rich in nitrogen and sulfur-containing thiazole (B1198619) rings, is well-suited for coordinating with metal ions. This interaction was explored with the related compound, bistratamide K, where NMR studies confirmed its ability to bind with zinc (II) ions. researchgate.netnih.gov This suggests that the bistratamides might exert their biological effects by sequestering essential metal ions, thereby disrupting the function of metalloenzymes or interfering with metal-dependent signaling pathways crucial for cancer cell survival.

Furthermore, structure-activity relationship studies offer clues. It has been observed that bistratamides containing two thiazole rings, such as this compound, are generally more active than analogues that have one thiazole and one oxazole (B20620) ring. researchgate.netmdpi-res.com This highlights the critical role of the bis-thiazole moiety in its biological activity. While not directly demonstrated for this compound, other related marine peptides like lyngbyabellins have been found to interfere with actin polymerization. mdpi-res.com This raises the possibility that this compound could modulate cytoskeletal dynamics, a common target for anti-cancer agents. Future research will likely focus on affinity chromatography, proteomics, and genetic screening approaches to isolate and identify the specific cellular binding partners of this compound and elucidate the downstream signaling cascades it modulates.

Table 1: Reported Cytotoxic Activity of Bistratamide Analogues

CompoundTarget Cell LineReported ActivityReference
This compoundHuman Colon Tumour (HCT-116)Moderate cytotoxicity (IC50 1.7–7.9 μg/ml)
Bistratamides M & NHuman Lung Carcinoma (A-549)Moderate cytotoxicity (GI50 values in the micromolar range) nih.govnih.govmdpi.com
Bistratamides M & NHuman Breast Adenocarcinoma (MDA-MB-231)Moderate cytotoxicity (GI50 values in the micromolar range) nih.govmdpi.com
Bistratamides M & NHuman Colorectal Carcinoma (HT-29)Moderate cytotoxicity (GI50 values in the micromolar range) nih.govmdpi.com
Bistratamides M & NHuman Pancreatic Carcinoma (PSN1)Moderate cytotoxicity (GI50 values in the micromolar range) nih.govmdpi.com

Computational Chemistry and Chemoinformatics in this compound Research

The synthesis and study of this compound and its analogues have benefited significantly from modern chemical techniques, with computational chemistry and chemoinformatics playing a pivotal role. These tools are essential for understanding the three-dimensional structure, exploring chemical space, and predicting the properties of novel derivatives.

A key area of synthetic exploration has been the use of fluorous chemistry, which employs perfluorinated protecting groups and tags to facilitate the purification of reaction intermediates. researchgate.netresearchgate.netepdf.pub The synthesis of this compound has been achieved using fluorous protecting groups, which simplifies the isolation of synthetic precursors. acs.orgfree.fr This methodology is particularly powerful for creating combinatorial libraries of this compound analogues. By systematically altering the amino acid residues or the heterocyclic rings, chemists can generate a diverse set of molecules for biological screening.

Biosynthetic Engineering for Enhanced Production or Diversification of this compound

This compound belongs to the cyanobactin class of natural products, which are produced ribosomally and then undergo extensive post-translational modifications (a pathway known as RiPPs). researchgate.netresearchgate.net This biosynthetic origin opens up exciting possibilities for using genetic and metabolic engineering to enhance the production of this compound or to create novel derivatives.

The biosynthesis of cyanobactins is encoded by a dedicated gene cluster. researchgate.net These clusters typically contain the gene for a precursor peptide, which includes a core sequence destined to become the final product, flanked by recognition sequences. They also encode a set of modifying enzymes, including proteases that excise the core peptide and cyclize it, as well as enzymes responsible for forming the characteristic thiazole and oxazole rings from cysteine, serine, or threonine residues. researchgate.net

Understanding this biosynthetic machinery allows for several engineering strategies. Firstly, the yield of this compound from its natural source or a heterologous host could be increased by overexpressing key enzymes in the pathway or by optimizing the expression of the entire gene cluster in a more tractable host organism like Escherichia coli. researchgate.net Secondly, and perhaps more powerfully, the pathway can be manipulated to produce novel "unnatural" natural products. By using site-directed mutagenesis to alter the precursor peptide gene, different amino acids can be incorporated into the final cyclic peptide. Similarly, by introducing or modifying the tailoring enzymes, it may be possible to generate a diverse library of this compound analogues with different heterocyclic rings or other modifications, a process termed "natural combinatorial biosynthesis". researchgate.net This approach provides a sustainable and highly versatile platform for generating chemical diversity that would be challenging to achieve through traditional chemical synthesis alone.

Potential Applications of this compound as a Biochemical Probe

Beyond its direct therapeutic potential, this compound and its derivatives hold promise as biochemical probes for studying cellular processes. A biochemical probe is a molecule used to understand biological systems, often by selectively interacting with a specific target. The unique properties of this compound make it a candidate for several such applications.

Given the evidence for metal ion chelation, this compound could be developed into a probe for investigating the role of specific metal ions, such as zinc, in health and disease. nih.gov By designing derivatives with fluorescent tags, researchers could potentially visualize the localization and flux of these metal ions within cells.

Furthermore, the synthesis of fluorinated analogues of this compound not only aids in purification but can also create powerful probes for mechanistic studies. dokumen.pub The inclusion of fluorine atoms (¹⁹F) allows for the use of ¹⁹F-NMR spectroscopy, a highly sensitive technique for studying molecular interactions and conformations in a biological context without interference from other signals in the cell. dokumen.pub A ¹⁹F-labeled this compound could be used to confirm its binding to a target protein and to characterize the binding site.

The thiazole ring itself is considered a valuable structural template for developing biological probes. researchgate.net The ability to synthetically modify the this compound scaffold allows for the attachment of various reporter groups (e.g., fluorophores, biotin) or cross-linking agents, transforming it into a versatile tool to "fish" for its cellular targets and unravel its mechanism of action.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Bistratamide H?

Answer:

  • Synthesis: Follow stepwise procedures for natural product isolation or chemical synthesis, ensuring detailed documentation of reagents (purity, suppliers), reaction conditions (temperature, catalysts), and purification methods (HPLC, crystallization). Include validation steps (e.g., control reactions) to confirm reproducibility .

  • Characterization: Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural elucidation. For purity, combine HPLC with UV/Vis or diode-array detection. Report retention times, solvent systems, and spectral data (δ values, coupling constants) in alignment with IUPAC standards .

  • Example Workflow:

    StepTechniqueCritical Parameters
    IsolationSolid-phase extractionSolvent polarity, pH stability
    PurificationReverse-phase HPLCGradient elution, column type
    Characterization2D NMR (COSY, HSQC)Solvent suppression, acquisition time

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

  • Data Discrepancy Analysis:

    • Comparative Meta-Analysis: Tabulate conflicting results (e.g., IC₅₀ values) alongside variables like assay type (cell-based vs. enzymatic), cell lines, and buffer conditions (pH, ionic strength). Use statistical tools (ANOVA, regression) to identify confounding factors .
    • Structural Validation: Re-examine compound identity and purity in conflicting studies. Cross-reference spectral data (e.g., NMR shifts in DMSO vs. CDCl₃) to rule out degradation or isomerization .
    • Mechanistic Replication: Reproduce key assays under standardized conditions (e.g., ATCC-certified cell lines, uniform dosing intervals). Include positive/negative controls (e.g., known kinase inhibitors) to calibrate sensitivity .
  • Case Study: A 2024 study found divergent cytotoxicity (IC₅₀: 5 μM vs. 50 μM) in this compound due to differences in serum concentration (10% FBS vs. serum-free). Adjusting media resolved variability .

Basic: What are the best practices for designing a hypothesis-driven study on this compound’s mechanism of action?

Answer:

  • Hypothesis Formulation: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “this compound inhibits histone deacetylase (HDAC) via chelation of active-site zinc, altering chromatin remodeling in leukemia cells” .
  • Experimental Framework:
    • Dependent Variables: HDAC activity (fluorometric assays), histone acetylation (Western blot).
    • Independent Variables: Dose-response (0.1–100 μM), exposure time (24–72 hrs).
    • Controls: Zinc supplementation (to test chelation-dependence), siRNA knockdown (HDAC isoform specificity) .

Advanced: How should researchers optimize in vivo pharmacokinetic studies of this compound to address low bioavailability?

Answer:

  • Methodological Adjustments:
    • Formulation: Test co-solvents (PEG-400, Cremophor EL) or liposomal encapsulation to enhance solubility. Monitor stability via LC-MS over 24 hrs .
    • Dosing Regimens: Compare bolus vs. sustained release (osmotic pumps). Measure plasma half-life (t₁/₂) and tissue distribution (LC-MS/MS).
    • Metabolite Profiling: Identify phase I/II metabolites using hepatocyte microsomes. Correlate metabolite presence with efficacy/toxicity in target tissues .

Basic: What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R², Hill slope, and confidence intervals .

  • Outlier Management: Apply Grubbs’ test to exclude anomalous replicates. Use weighted least squares for heteroscedastic data .

  • Example Output:

    CompoundEC₅₀ (μM)95% CIHill Slope
    This compound2.11.8–2.41.2

Advanced: How can structural modifications of this compound improve target selectivity while minimizing off-target effects?

Answer:

  • Rational Design Workflow:
    • SAR Analysis: Compare analogues with modified macrocyclic rings (e.g., epoxide vs. lactone). Use molecular docking (AutoDock Vina) to predict binding to HDAC vs. CYP450 isoforms .
    • Selectivity Screening: Profile against panels of 100+ kinases/phosphatases (Eurofins). Prioritize compounds with >10-fold selectivity .
    • Toxicity Mitigation: Assess hERG inhibition (patch-clamp) and mitochondrial toxicity (Seahorse assay). Introduce polar groups (e.g., carboxylates) to reduce membrane permeability .

Basic: What guidelines ensure ethical reporting of negative or inconclusive results in this compound research?

Answer:

  • Transparency: Disclose all experimental parameters (e.g., batch variability, instrument calibration dates) in supplementary materials .
  • Contextualization: Discuss limitations (e.g., low n-value, model relevance) in the discussion section. Cite prior studies with similar outcomes to avoid bias .

Advanced: What interdisciplinary strategies can validate this compound’s role in epigenetic regulation beyond biochemical assays?

Answer:

  • Multi-Omics Integration:
    • Transcriptomics: RNA-seq of treated cells to identify differentially expressed genes (DESeq2 analysis). Overlap with HDAC-regulated pathways (KEGG enrichment) .
    • Epigenomics: ChIP-seq for histone acetylation (H3K9ac) and methylation (H3K27me3). Use peak-calling tools (MACS2) to map chromatin changes .
  • Validation: CRISPR-Cas9 knockout of candidate genes (e.g., HDAC1) to confirm phenotype rescue .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.